Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. This fused ring system is a key pharmacophore in the development of a diverse range of therapeutic agents, notably as highly selective kinase inhibitors and as negative allosteric modulators of metabotropic glutamate receptors. Its rigid structure and unique electronic properties make it an attractive scaffold for designing molecules with specific biological activities, including promising antitumor and anti-angiogenic properties. The ability to efficiently and selectively functionalize this core structure is paramount for generating libraries of derivatives for structure-activity relationship (SAR) studies and identifying novel drug candidates.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the derivatization of the thieno[3,2-b]pyridine skeleton. These reactions, which form the cornerstone of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. This guide provides an in-depth exploration of the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—for the synthesis of various methyl thieno[3,2-b]pyridine-2-carboxylate derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to confidently employ these powerful synthetic methods.
Part 1: Synthesis of the Core Structure - Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
A common and efficient entry into the methyl thieno[3,2-b]pyridine-2-carboxylate system involves the construction of the thiophene ring onto a pre-existing pyridine scaffold. A widely used method is the reaction between a substituted 2-halonicotinonitrile and methyl thioglycolate.
Protocol 1: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate from 2-Chloro-3-cyanopyridine
This protocol outlines the synthesis of a key starting material for subsequent palladium-catalyzed functionalization.
Reaction Scheme:
Materials:
-
2-Chloro-3-cyanopyridine
-
Methyl thioglycolate
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add methyl thioglycolate (1.1 eq).
-
Base Addition: Slowly add a solution of potassium hydroxide (2.5 eq) in water. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.
Part 2: Palladium-Catalyzed C-C Bond Forming Reactions
The Suzuki-Miyaura Coupling: A Robust Method for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron reagent and an organic halide. In the context of our target scaffold, it is an invaluable tool for introducing a wide array of aryl and heteroaryl substituents at the 3-position of the thieno[3,2-b]pyridine ring, starting from the corresponding 3-bromo derivative.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
// Nodes
Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];
OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"];
PdII_Aryl [label="Ar-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"];
Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"];
PdII_Diaryl [label="Ar-Pd(II)L₂-R\n(Diaryl Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];
RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
Product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Boronic [label="R-B(OR)₂\n(Boronic Acid/Ester)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [style=invis];
OxAdd -> PdII_Aryl [label=" "];
ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"];
PdII_Aryl -> Transmetalation [style=invis];
Transmetalation -> PdII_Diaryl [label=" "];
Boronic -> Transmetalation [dir=none, style=dashed, color="#4285F4"];
Base -> Transmetalation [dir=none, style=dashed, color="#FBBC05"];
PdII_Diaryl -> RedElim [style=invis];
RedElim -> Pd0 [label=" "];
RedElim -> Product [dir=none, style=dashed, color="#34A853"];
// Invisible edges for layout
{rank=same; Pd0; ArX; Product;}
{rank=same; OxAdd; RedElim;}
{rank=same; PdII_Aryl; PdII_Diaryl;}
{rank=same; Transmetalation; Boronic; Base;}
}
.dot
Suzuki-Miyaura Catalytic Cycle
This protocol details a general procedure for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroaryl boronic acids or their esters.[1]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3-6 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask or reaction vial, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%), and K₂CO₃ (3-6 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of DME and water (typically in a 3:1 to 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.
| Entry | Arylboronic Acid/Ester | Catalyst Loading (mol%) | Base (eq) | Solvent Ratio (DME:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ (6) | 3:1 | 100 | 3 | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ (6) | 3:1 | 100 | 4.5 | 84 |
| 3 | 4-Chlorophenylboronic acid pinacol ester | 4 | K₂CO₃ (6) | 3:1 | 100 | 3 | 82 |
| 4 | Furan-2-boronic acid | 4 | K₂CO₃ (6) | 3:1 | 100 | 4.5 | 52 |
| 5 | Pyridine-3-boronic acid | 4 | K₂CO₃ (6) | 3:1 | 100 | 4 | 66 |
Data adapted from reference[1].
The Heck Reaction: A Versatile Tool for Alkenylation
The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene.[2] This reaction provides an excellent route to introduce vinyl groups at various positions on the thieno[3,2-b]pyridine scaffold.
The catalytic cycle of the Heck reaction involves oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3]
// Nodes
Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];
OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"];
PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"];
MigratoryInsertion [label="Migratory\nInsertion", shape=plaintext, fontcolor="#5F6368"];
PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"];
BetaHydrideElim [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#5F6368"];
PdH_Complex [label="H-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"];
ReductiveElimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
Product [label="Ar-CH=CH-R\n(Alkenylated Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Alkene [label="H₂C=CH-R\n(Alkene)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [style=invis];
OxAdd -> PdII_Aryl;
ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"];
PdII_Aryl -> MigratoryInsertion [style=invis];
MigratoryInsertion -> PdII_Alkyl;
Alkene -> MigratoryInsertion [dir=none, style=dashed, color="#4285F4"];
PdII_Alkyl -> BetaHydrideElim [style=invis];
BetaHydrideElim -> PdH_Complex;
BetaHydrideElim -> Product [dir=none, style=dashed, color="#34A853"];
PdH_Complex -> ReductiveElimination [style=invis];
ReductiveElimination -> Pd0;
Base -> ReductiveElimination [dir=none, style=dashed, color="#FBBC05"];
// Invisible edges for layout
{rank=same; Pd0; ArX; Product;}
{rank=same; OxAdd; ReductiveElimination;}
{rank=same; PdII_Aryl; PdH_Complex;}
{rank=same; MigratoryInsertion; BetaHydrideElim;}
{rank=same; Alkene; PdII_Alkyl;}
}
.dot
Heck Reaction Catalytic Cycle
This protocol provides a general procedure for the Heck reaction, which can be adapted for the alkenylation of the thieno[3,2-b]pyridine core.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or another suitable base (2.0 eq)
-
Acetonitrile (ACN) or DMF
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction tube, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), Pd(OAc)₂ (1-5 mol%), and P(o-tol)₃ (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Addition of Reagents: Add the solvent (ACN or DMF), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The Sonogashira Coupling: A Gateway to Alkynylated Derivatives
The Sonogashira coupling is a highly efficient method for the formation of C(sp)–C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
// Inputs and Outputs
ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Alkyne [label="H-C≡CR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Ar-C≡CR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
ArX -> OxAdd_Pd [dir=none, style=dashed, color="#EA4335"];
Alkyne -> Acetylide_Formation [dir=none, style=dashed, color="#4285F4"];
Base -> Acetylide_Formation [dir=none, style=dashed, color="#FBBC05"];
Cu_Acetylide -> Transmetalation_Pd [style=dashed];
RedElim_Pd -> Product [dir=none, style=dashed, color="#34A853"];
}
.dot
Sonogashira Coupling Catalytic Cycles
This protocol provides a general procedure for the Sonogashira coupling of the thieno[3,2-b]pyridine core with a terminal alkyne.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Terminal alkyne (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or THF
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add the solvent (Toluene or THF), the terminal alkyne (1.2-1.5 eq), and the base (Et₃N or DIPA).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 3: Palladium-Catalyzed C-N Bond Forming Reactions
The Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl thieno[3,2-b]pyridine derivatives.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product.
// Nodes
Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];
OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"];
PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"];
AmineCoord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"];
PdII_Amine [label="[Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#5F6368"];
PdII_Amido [label="Ar-Pd(II)L₂(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"];
RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
Product [label="Ar-NR¹R²\n(N-Arylated Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amine [label="HNR¹R²\n(Amine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [style=invis];
OxAdd -> PdII_Aryl;
ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"];
PdII_Aryl -> AmineCoord [style=invis];
AmineCoord -> PdII_Amine;
Amine -> AmineCoord [dir=none, style=dashed, color="#4285F4"];
PdII_Amine -> Deprotonation [style=invis];
Deprotonation -> PdII_Amido;
Base -> Deprotonation [dir=none, style=dashed, color="#FBBC05"];
PdII_Amido -> RedElim [style=invis];
RedElim -> Pd0;
RedElim -> Product [dir=none, style=dashed, color="#34A853"];
// Invisible edges for layout
{rank=same; Pd0; ArX; Product;}
{rank=same; OxAdd; RedElim;}
{rank=same; PdII_Aryl; PdII_Amido;}
{rank=same; AmineCoord; Deprotonation;}
{rank=same; Amine; PdII_Amine;}
}
.dot
Buchwald-Hartwig Amination Catalytic Cycle
This protocol provides a general procedure for the Buchwald-Hartwig amination of the thieno[3,2-b]pyridine core with various amines.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Amine (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.0 eq)
-
Toluene or Dioxane
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the amine (1.2-1.5 eq), Pd₂(dba)₃ (1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Part 4: Troubleshooting and Optimization
Palladium-catalyzed cross-coupling reactions with heteroaromatic substrates can sometimes be challenging. Below are some common issues and potential solutions.[4][5]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a pre-catalyst or ensure proper in situ generation of Pd(0). - Increase catalyst loading. - Screen different ligands. |
| - Poor quality reagents | - Purify starting materials (halide, boronic acid, amine). - Use a fresh, anhydrous base. |
| - Insufficiently inert atmosphere | - Ensure proper degassing of solvents and use of a glovebox or Schlenk techniques. |
| Formation of Side Products | - Homocoupling of boronic acid (Suzuki) | - Use a less reactive base or lower the reaction temperature. - Add a small amount of water to anhydrous reactions with K₃PO₄. |
| - Dehalogenation of the starting material | - Use a less sterically hindered ligand. - Lower the reaction temperature. |
| - Dimerization of the alkyne (Sonogashira) | - Use a copper-free protocol. - Ensure rigorous exclusion of oxygen. |
| Poor Reproducibility | - Inconsistent quality of base | - Grind solid bases to a fine powder. - For anhydrous reactions with K₃PO₄, consider adding a controlled amount of water. |
| - Variable catalyst activity | - Use a stable pre-catalyst. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of methyl thieno[3,2-b]pyridine-2-carboxylate derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a versatile and powerful toolkit for creating diverse libraries of these medicinally important compounds. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and systematic troubleshooting are key to achieving successful and reproducible results. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel thieno[3,2-b]pyridine-based molecules for drug discovery and materials science applications.
References
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]
-
Lima, L. M., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 23(11), 2999. Retrieved from [Link]
-
James, C. K., et al. (2018). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(51), 13506-13511. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products.... Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
RosDok. (n.d.). Multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Fantoni, T., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3905-3909. Retrieved from [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Breman, A. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(15), 10459-10470. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Sharma, P., & Singh, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 93. Retrieved from [Link]
-
Sabat, M., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(42), 26036-26056. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Nolan, S. P., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2329-2337. Retrieved from [Link]
Sources